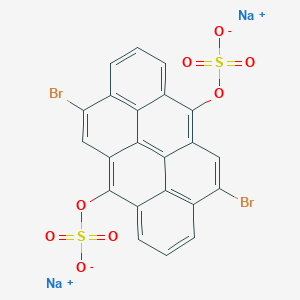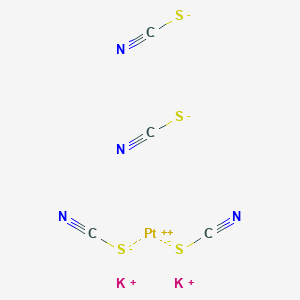
Dipotassium;platinum(2+);tetrathiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;platinum(2+);tetrathiocyanate, also known as K2Pt(SCN)4, is a coordination compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising anticancer properties and has been the subject of numerous scientific research studies. In
Applications De Recherche Scientifique
Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 has been the subject of numerous scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer properties, particularly against ovarian and lung cancer cells. Additionally, it has been shown to have antimicrobial properties against a range of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 is not fully understood. However, it is believed to interact with DNA and interfere with the replication and transcription processes. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects
This compound(SCN)4 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs naturally in the body. This compound has also been shown to inhibit the growth of new blood vessels, which is a process known as angiogenesis. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in lab experiments is its relatively low toxicity compared to other platinum-based anticancer drugs. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, the cost of synthesizing and purifying this compound(SCN)4 can be prohibitive for some research groups.
Orientations Futures
There are several future directions for the use of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in medicinal chemistry. One potential application is in combination therapy with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound(SCN)4 and to identify any potential side effects or toxicity concerns. Finally, the development of new synthesis methods that are more cost-effective and scalable could make this compound more accessible for research and clinical use.
Conclusion
In conclusion, this compound(SCN)4 is a promising compound with potential applications in the field of medicinal chemistry. Its anticancer and antimicrobial properties make it a subject of ongoing scientific research. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. However, the future looks bright for the continued exploration of this compound and its potential uses in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 involves the reaction between potassium thiocyanate and platinum(II) chloride. The resulting compound is a yellow crystalline solid that is sparingly soluble in water. The purity and yield of the compound can be improved through recrystallization and other purification techniques.
Propriétés
Numéro CAS |
14244-61-2 |
|---|---|
Formule moléculaire |
C4K2N4PtS4 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
dipotassium;platinum(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
HFSDIGGSMJDZEA-UHFFFAOYSA-J |
SMILES isomérique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
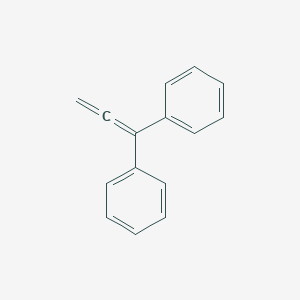
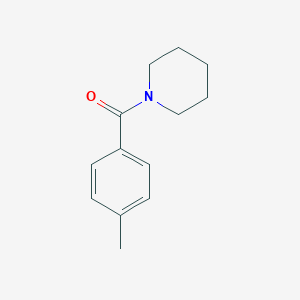
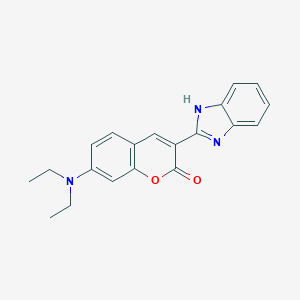

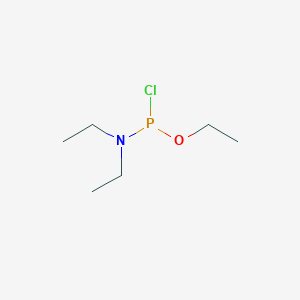
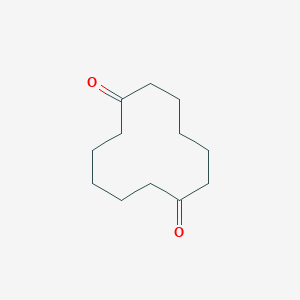
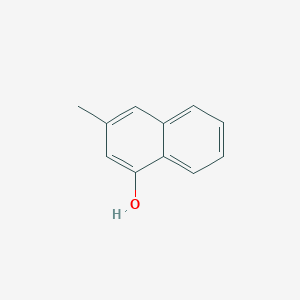
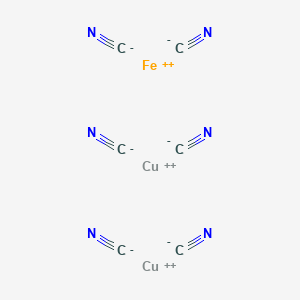
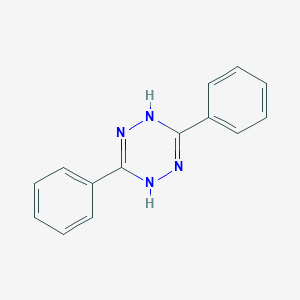
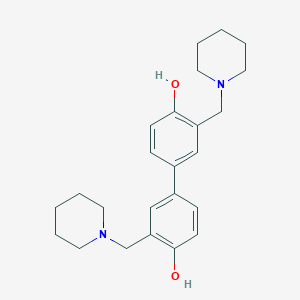
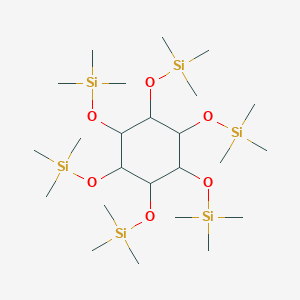
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
